molecular formula C7H8BrNO2 B3392226 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one CAS No. 889865-56-9

4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one

Cat. No. B3392226
M. Wt: 218.05 g/mol
InChI Key: GQPBXJHZWYTNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969386B2

Procedure details

To a solution of 4-bromopyridin-2(1H)-one (174 mg, 1.00 mmol) in THF (3.5 mL) was added K2CO3 (1.38 g, 10.0 mmol) and 2-iodoethanol (156 μL, 2.00 mmol). The reaction was stirred at 80° C. for 2 days before being cooled to room temperature and filtered. The filtrate was concentrated and purified by column chromatography (0-10% MeOH—CH2Cl2) to yield 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one as a pale yellow solid (30 mg, 7%). ESI-MS m/z calc. 217.0. found 218.3 (M+1)+. Retention time 0.33 minutes. 1H NMR (400 MHz, DMSO-d6) δ 7.57 (d, J=7.2 Hz, 1H), 6.70 (d, J=2.2 Hz, 1H), 6.44 (dd, J=2.2, 7.2 Hz, 1H), 4.89 (t, J=5.4 Hz, 1H), 3.91 (t, J=5.4 Hz, 2H), 3.59 (q, J=5.4 Hz, 2H).
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].I[CH2:16][CH2:17][OH:18]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:16][CH2:17][OH:18])[C:4](=[O:8])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
174 mg
Type
reactant
Smiles
BrC1=CC(NC=C1)=O
Name
Quantity
1.38 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
156 μL
Type
reactant
Smiles
ICCO
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-10% MeOH—CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC(N(C=C1)CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 13.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.